sec-Butyl Methyl sulfide

Description

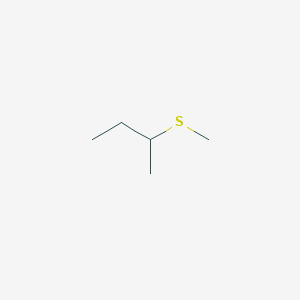

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12S/c1-4-5(2)6-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJRCRFQMYAJPPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40908490 | |

| Record name | 2-(Methylsulfanyl)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10359-64-5 | |

| Record name | 2-(Methylthio)butane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10359-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 2-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010359645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylsulfanyl)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylsulfanylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Mechanistic Insights for Sec Butyl Methyl Sulfide

Conventional Synthetic Strategies for Asymmetrical Thioethers

The traditional approaches to synthesizing asymmetrical thioethers like sec-butyl methyl sulfide (B99878) are dominated by nucleophilic substitution reactions and metal-catalyzed cross-coupling methods.

Nucleophilic Substitution via Thiolate Intermediates (e.g., Williamson-type Synthesis)

The Williamson synthesis, historically known for ether formation, is readily adapted for the synthesis of thioethers by substituting an alkoxide with a more nucleophilic thiolate ion. thieme-connect.demasterorganicchemistry.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a thiolate anion displaces a halide or other suitable leaving group from an alkyl substrate. nih.govbeilstein-journals.orgyoutube.com

For the synthesis of sec-butyl methyl sulfide, two primary disconnection pathways exist:

Route A: Reaction of methanethiolate (B1210775) with a sec-butyl halide (e.g., 2-bromobutane).

Route B: Reaction of sec-butanethiolate with a methyl halide (e.g., iodomethane).

The SN2 mechanism is sensitive to steric hindrance at the electrophilic carbon center. pressbooks.pub Primary alkyl halides are ideal substrates, while secondary halides, like 2-bromobutane, are prone to a competing elimination (E2) reaction, which would yield butene isomers instead of the desired thioether. wwnorton.com Consequently, Route B is the more efficient and preferred pathway for synthesizing this compound, as it involves the attack of a nucleophile on a sterically unhindered methyl halide.

The general mechanism involves two steps:

Thiol Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the starting thiol (sec-butanethiol in the preferred route) to form the corresponding thiolate anion. youtube.comwwnorton.com

Nucleophilic Attack: The resulting highly nucleophilic thiolate attacks the alkyl halide in a single, concerted step, displacing the halide and forming the C-S bond. youtube.com

| Route | Thiolate Nucleophile | Alkyl Halide Electrophile | Primary Product | Major Byproduct(s) | Comment |

| A | Sodium Methanethiolate | 2-Bromobutane | This compound | But-1-ene, But-2-ene | Prone to E2 elimination due to the secondary halide. |

| B | Sodium sec-Butanethiolate | Iodomethane | This compound | None (minimal elimination) | Preferred route due to the use of a primary (methyl) halide, favoring the SN2 pathway. wwnorton.com |

This interactive table summarizes the two Williamson-type synthesis routes for this compound.

The preparation of sodium 2-butanethiolate, the key intermediate in the preferred route, can be achieved by reacting 2-butanethiol (B122982) with sodium hydroxide. orgsyn.org

Carbon-Sulfur Bond Formation through Catalytic Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions provide powerful and versatile alternatives to the classical Williamson synthesis for forming C-S bonds, often with broader substrate scope and functional group tolerance. thieme-connect.de

Copper-catalyzed reactions have a long history in C-S bond formation. These methods typically involve the coupling of thiols with alkyl or aryl halides. Modern protocols have been developed that use various copper catalysts and ligands to facilitate the reaction under milder conditions. For instance, Cu(I)-mediated methylthiolation of haloarenes using DMSO as the methylthio source has been reported, showcasing a convenient method for forming aryl methyl sulfides. researchgate.net While this specific example is for aryl sulfides, the underlying principles can be extended to alkyl substrates. Another approach involves using sodium thiosulfate (B1220275) (Na₂S₂O₃) as an inodorous sulfurating reagent in a copper-catalyzed dual C-S bond formation reaction between aromatic amines and alkyl halides. acs.org

A general catalytic cycle for copper-catalyzed thiolation often involves:

Oxidative addition of the alkyl/aryl halide to a Cu(I) species.

Metathesis with the thiol or thiolate.

Reductive elimination to yield the thioether and regenerate the Cu(I) catalyst.

| Catalyst System | Sulfur Source | Electrophile | Key Features | Reference |

| CuI / DABCO | DMSO | Aryl/Heteroaryl Halides | DMSO acts as both solvent and methylthiolating agent. | researchgate.net |

| CuSO₄·5H₂O / Ligand | Na₂S₂O₃·5H₂O | Benzyl (B1604629) Chloride | One-pot synthesis from a stable, odorless sulfur source. | rsc.org |

| Copper Catalyst | Diaryl Disulfides | Alkyl Amines | Efficient coupling using both aryl sulfide groups on the disulfide. | thieme-connect.com |

| Potassium 5-methyl-1,3,4-oxadiazole-2-thiolate / CuCl | Alkyl/Aryl Halides | Novel sulfur transfer reagent for symmetric disulfides, adaptable for sulfides. | researchgate.net |

This interactive table presents various copper-catalyzed methods for thioether synthesis.

Nickel catalysis has emerged as a powerful tool for C-S cross-coupling, particularly for reactions involving sterically demanding substrates. rsc.org Compared to palladium, nickel is more cost-effective and can exhibit unique reactivity. Nickel-catalyzed protocols have been successfully applied to the coupling of alkyl thiols with aryl triflates, even those with bulky ortho-substituents, using flexible bidentate phosphine (B1218219) ligands. rsc.org

A novel thiolation method employs a Ni-catalyzed cross-coupling between disulfides and various bromides, facilitated by mechanochemistry (ball milling), highlighting an efficient and environmentally friendly approach. rsc.org Furthermore, nickel catalysis enables the synthesis of aryl sulfides through an aryl exchange reaction, avoiding the use of odorous thiols by employing 2-pyridyl sulfide as a sulfide donor. acs.org This aryl exchange can be adapted for synthesizing various alkyl aryl sulfides, including those with secondary and tertiary alkyl groups. acs.org

The catalytic cycle for Ni-catalyzed C-S coupling can proceed through various oxidation states (e.g., Ni(0)/Ni(II) or Ni(I)/Ni(III)). acs.org A general Ni(0)/Ni(II) cycle involves:

Oxidative addition of the halide to a Ni(0) complex.

Ligand exchange to incorporate the thiolate.

Reductive elimination to form the C-S bond and regenerate the Ni(0) catalyst.

| Catalyst System | Substrates | Key Features | Reference |

| Ni(cod)₂ / DPEphos or dppbz | Alkyl thiols + Aryl triflates | Effective for sterically hindered substrates. | rsc.org |

| Nickel Catalyst | Disulfides + Bromides | Mechanochemical (ball milling) activation; high functional group tolerance. | rsc.org |

| Ni / dcypt | 2-Pyridyl sulfides + Aryl electrophiles | Thiol-free aryl exchange reaction. | acs.org |

This interactive table summarizes selected nickel-catalyzed C-S cross-coupling reactions.

Multi-Component and One-Pot Synthetic Routes

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies that combine multiple reaction steps in a single vessel, reducing waste, saving time, and simplifying purification. uniovi.es Several such methods have been developed for the synthesis of thioethers.

One approach involves a base-free, one-pot, multi-component reaction of N-heteroaryl halides, thiourea (B124793) (as a sulfur surrogate), and alkyl bromides to directly synthesize N-heteroaryl thioethers. sioc-journal.cn Another innovative method is a thiol-free chemoenzymatic strategy to produce enantioenriched β-acyloxy thioethers. This process uses an alcohol dehydrogenase-catalyzed bioreduction to create a chiral halohydrin, which then participates in a multi-component reaction with potassium thioacetate (B1230152) and an alkylating agent. uniovi.es

A one-pot methodology for synthesizing alkyl styryl sulfides avoids the use of malodorous thiols by starting with potassium thioacetate, an alkyl halide, and a vinyl halide. The process involves the in-situ formation of an S-alkyl thioacetate, which then reacts to generate a thiolate anion for the final coupling step. conicet.gov.ar This method is effective for primary alkyl halides, while secondary halides give moderate yields. conicet.gov.ar

Advanced Synthetic Methodologies

Recent advancements in synthetic chemistry have introduced novel methods for C-S bond formation that offer unique advantages in terms of selectivity, conditions, and substrate scope.

An electrochemical, radical-mediated strategy has been developed for the selective activation and cleavage of C(sp³)–S bonds in existing thioethers. rsc.org This method allows for the transformation of widespread thioethers, like sec-butyl methyl thioether, into valuable unsymmetrical disulfides under mild, catalyst- and oxidant-free conditions. The process involves the one-electron oxidation of the thioether to a radical cation, which then mediates the C-S bond cleavage with high chemoselectivity. rsc.org

Another area of development involves the use of novel sulfenylation sources. Reactions have been developed that utilize elemental sulfur, sulfonyl derivatives, or diazo compounds to construct C-S bonds, moving away from traditional halide substrates. mdpi.com For example, a dealkenylative thiolation method has been reported for the synthesis of aryl alkyl sulfides, showcasing C-C bond cleavage/sulfenylation pathways. mdpi.com These advanced methodologies represent the expanding toolkit available for the synthesis of complex sulfur-containing molecules like this compound.

Selective Alpha-Functionalization of Methyl Sulfides via Deprotonation

The functionalization of the carbon atom adjacent (alpha) to the sulfur in methyl sulfides is a key strategy for creating more complex molecules. This is typically achieved through deprotonation, which involves removing a proton (H+) from the alpha-carbon to create a reactive carbanion.

Due to the polarizability and hyperconjugation effects of the sulfur atom, the alpha-hydrogens of sulfides are weakly acidic. nih.gov For instance, the pKa of thioanisole (B89551) is approximately 38.3 in THF, indicating that a very strong base is required for deprotonation. nih.gov Bases such as lithium diisopropylamide (LDA) are commonly used to generate the carbanion intermediate, which can then react with various electrophiles in nucleophilic addition or substitution reactions. nih.gov

Recent research has demonstrated the direct alkylation of N,N-dialkyl benzamides with methyl sulfides using LDA. nih.gov This process involves the selective deprotonative functionalization of the methyl C-H bond of the sulfide. Mechanistic studies suggest that the reaction is promoted by the directed ortho-lithiation of the benzamide (B126), which then facilitates the deprotonation of the methyl sulfide and triggers a nucleophilic acyl substitution to form an α-sulfenylated ketone. nih.gov While weaker bases like alkali bis(trimethylsilyl)amides may fail to initiate the reaction, stronger bases like LDA and LiTMP have proven effective. nih.gov

This deprotonative strategy allows for the precise introduction of functional groups at the alpha-position of sulfides, a method applicable to the synthesis of derivatives of this compound. A general and straightforward procedure for the lithiation and subsequent trapping of cyclic sulfides with a wide range of electrophiles has also been established, highlighting the versatility of this approach for creating diverse α-substituted sulfur heterocycles. nih.gov

Table 1: Base-Promoted Deprotonative Functionalization of Thioanisole

| Base | Reactant | Result | Reference |

|---|---|---|---|

| Lithium diisopropylamide (LDA) | N,N-diisopropyl benzamide and thioanisole | Successfully afforded the desired α-(phenylthio)acetophenone. | nih.gov |

| Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) | N,N-diisopropyl benzamide and thioanisole | Smoothly drove the reaction to afford the product in good yield. | nih.gov |

| Potassium bis(trimethylsilyl)amide (KHMDS) | N,N-diisopropyl benzamide and thioanisole | Failed to start the nucleophilic acyl substitution reaction. | nih.gov |

| Sodium bis(trimethylsilyl)amide (NaHMDS) | N,N-diisopropyl benzamide and thioanisole | Failed to start the nucleophilic acyl substitution reaction. | nih.gov |

Electrochemical Approaches to Organosulfur Compounds

Electrosynthesis has emerged as a green, sustainable, and safe alternative for preparing and modifying organosulfur compounds like this compound. nih.gov This technology uses electricity to drive redox reactions, avoiding the need for conventional oxidizing or reducing agents. sioc-journal.cnnih.gov

Recent advancements have focused on the electrochemical formation of carbon-sulfur (C-S) bonds. sioc-journal.cn One efficient method involves coupling biomass oxidation with a sulfur-containing nucleophile using commercial catalysts. polyu.edu.hkresearchgate.net For example, using methanol (B129727) as a starting material, this approach can produce various organosulfur compounds with high Faradaic efficiency. polyu.edu.hkresearchgate.net At low current densities (<10 mA cm⁻²), the Faradaic efficiency can exceed 95%, and it remains above 60% even at commercial current densities (100-1,000 mA cm⁻²). polyu.edu.hk This demonstrates the potential for scalable and stable production. polyu.edu.hk

The cross-coupling reaction to form C-S bonds under electrochemical conditions provides an efficient pathway to a diverse range of organosulfur compounds. sioc-journal.cn These methods are valued for their mild reaction conditions and high selectivity, representing a significant step towards more environmentally friendly chemical manufacturing. sioc-journal.cnresearchgate.net

Table 2: Performance of Electrochemical Synthesis of Organosulfur Compounds

| Parameter | Value/Observation | Conditions | Reference |

|---|---|---|---|

| Faradaic Efficiency (Low Current) | > 95% | Current density < 10 mA cm⁻² | polyu.edu.hkresearchgate.net |

| Faradaic Efficiency (Commercial Current) | > 60% | Current density 100-1,000 mA cm⁻² | polyu.edu.hk |

| Production Rate Challenge (Traditional) | < 10 µmol cm⁻² h⁻¹ | Previous electrochemical methods | polyu.edu.hkresearchgate.net |

| Operational Stability | Stable over 50 hours | Flow reactor at 100 mA cm⁻² | polyu.edu.hk |

Mechanistic Investigations of Synthetic Reactions

Understanding the step-by-step process, or mechanism, by which a reaction occurs is fundamental to optimizing and controlling the synthesis of a target molecule like this compound.

Reaction Pathway Analysis of Thioether Formation

The formation of thioethers can proceed through several distinct mechanistic pathways. A common and traditional method is the SN2 reaction, analogous to the Williamson ether synthesis, where a thiolate acts as a nucleophile and displaces a leaving group from an alkyl halide. masterorganicchemistry.com This involves deprotonating a thiol with a strong base to form the thiolate, which then attacks the electrophilic carbon. masterorganicchemistry.com

More complex pathways have also been elucidated. One such mechanism involves the deprotonative aroylation of methyl sulfides, which is facilitated by the directed ortho-lithiation of a tertiary benzamide. nih.gov This sequence promotes a nucleophilic acyl substitution reaction, ultimately leading to the formation of an α-sulfenylated ketone. nih.gov

In biochemical contexts and specific chemical reactions, thioether formation can occur through different intermediates. For example, a proposed mechanism for thioether formation in certain antibodies involves dehydrogenation at the α-carbon of a cysteine residue, followed by a Michael-type addition. nih.gov Another pathway uses an acid-activated sulfoxide (B87167) as an electrophile, which reacts with an aromatic ring through electrophilic aromatic substitution to create the thioether linkage. researchgate.net These varied pathways highlight the chemical versatility available for constructing C-S bonds.

Radical Intermediates in Electrochemical Synthesis

Electrochemical methods for synthesizing organosulfur compounds often involve radical intermediates—highly reactive species with an unpaired electron. The generation and reaction of these intermediates are central to the synthetic process.

In many electrochemical oxidations, the initial step is a single-electron transfer (SET) from the sulfide to the anode, forming a sulfide radical cation. nih.govacs.org These reactive intermediates are crucial in many biochemical and chemical transformations. acs.org Once formed, the sulfide radical cation can undergo various reactions. For instance, it can couple with other radical or anionic species to form new bonds. nih.gov

Cyclic voltammetry experiments show that sulfides are typically oxidized at the anode to generate these stable sulfur-centered radical-cation intermediates. nih.govresearchgate.net Under electroreductive conditions, thioethers can serve as precursors for carbon-centered alkyl radicals through the cleavage of the C(sp³)–S bond. chemrxiv.org This cleavage occurs selectively over C(sp²)-S bond cleavage. chemrxiv.org The resulting alkyl radical can then participate in further reactions, such as C-H or C-C bond formation. chemrxiv.org The study of these radical intermediates through experimental and computational methods provides crucial insights into the reaction pathways, enabling the development of more efficient and selective synthetic methods. chemrxiv.org

Table 3: Mechanistic Data on Radical Intermediates in Sulfide Reactions

| Process | Intermediate Species | Method of Generation | Key Finding | Reference |

|---|---|---|---|---|

| Sulfide Oxidation | Sulfide Radical Cation (S•+) | Electron-transfer oxidation (electrochemical, chemical, photochemical) | A common intermediate in various sulfide oxidation methods. | acs.org |

| Electro-oxidative Coupling | S-centered Radical-Cation | Anode oxidation | The sulfide is oxidized first, which may then oxidize other substrates via a SET process. | nih.gov |

| Electroreductive Desulfurization | C-centered Alkyl Radical | Single-electron reduction of thioether | Selective cleavage of the C(sp³)–S bond is preferred over C(sp²)–S bond cleavage. | chemrxiv.org |

| Photochemical Reaction | Triad: Sulfide radical cation, nitrogen dioxide radical, nitroform anion | Light-induced, dissociative electron transfer | Reaction proceeds through an initial charge-transfer complex. | acs.org |

Compound Index

Chemical Reactivity and Transformation of Sec Butyl Methyl Sulfide

Oxidative Processes

Oxidation of sec-butyl methyl sulfide (B99878) primarily targets the sulfur atom, leading to the formation of sulfoxides and sulfones. This transformation can be achieved through various methods, including the use of hydrogen peroxide, often in conjunction with catalysts.

The oxidation of thioethers like sec-butyl methyl sulfide is a stepwise process. uj.edu.pl The initial oxidation converts the sulfide to the corresponding sec-butyl methyl sulfoxide (B87167). uj.edu.plresearchgate.net Further oxidation of the sulfoxide yields sec-butyl methyl sulfone. uj.edu.plresearchgate.net This sequential oxidation is a common feature in the chemistry of organosulfur compounds. uj.edu.pl Hydrogen peroxide is a frequently used oxidant for these transformations. google.com While the oxidation of the thioether to the sulfoxide can occur as a non-catalyzed reaction, the subsequent oxidation of the sulfoxide to the sulfone typically requires a catalyst. researchgate.netrsc.org

The general reaction scheme is as follows:

This compound → sec-Butyl Methyl Sulfoxide → sec-Butyl Methyl Sulfone

This process is significant for synthesizing sulfoxides and sulfones, which are valuable intermediates in the production of various chemically and biologically active molecules. uj.edu.pl

The oxidation of this compound with hydrogen peroxide can proceed both with and without a catalyst, though the kinetics and product distribution are significantly different. researchgate.netrsc.org

Non-Catalytic Oxidation: In the absence of a catalyst, the oxidation of this compound with hydrogen peroxide primarily yields the sulfoxide. rsc.orgpsu.edu The subsequent oxidation to the sulfone is observed to be very limited. uj.edu.pl

Catalytic Oxidation: The use of catalysts, such as titanium-containing zeolites like TS-1, significantly enhances the rate of oxidation, particularly the conversion of the sulfoxide to the sulfone. researchgate.netrsc.orgpsu.edu In studies using TS-1 as a catalyst, the dominant product from the oxidation of this compound is the sulfone. researchgate.netrsc.orgpsu.edu The catalytic activity of zeolites is attributed to the presence of metal cations, like titanium, within the framework, which act as single-site photocatalysts. researchgate.net

The kinetics of the oxidation of various butyl methyl thioether isomers, including this compound, have been studied. The reactivity order for the catalytic formation of the sulfoxide was reported as: n-butyl > tert-butyl > iso-butyl > this compound. researchgate.net

Regioselectivity: In thioethers containing multiple functional groups susceptible to oxidation, the choice of catalyst can direct the reaction to a specific site. For instance, in the oxidation of allyl methyl sulfide, which has both a carbon-carbon double bond and a sulfur atom, using TS-1 as a catalyst leads exclusively to the oxidation of the sulfur atom, forming the corresponding sulfoxide and sulfone. uj.edu.plrsc.orgpsu.edu No products resulting from the oxidation of the double bond are detected. uj.edu.pl

Shape Selectivity: The porous structure of zeolite catalysts can impose steric constraints on the reactants and transition states, a phenomenon known as shape selectivity. researchgate.net This plays a crucial role in the oxidation of isomeric butyl methyl thioethers. While n-butyl, iso-butyl, and sec-butyl methyl thioethers are readily oxidized to their corresponding sulfones within the pores of TS-1, the bulkier tert-butyl methyl thioether primarily yields the sulfoxide. researchgate.netrsc.orgpsu.edu This is because the formation of the even bulkier tert-butyl methyl sulfone is sterically hindered within the zeolite's channels. uj.edu.pl This effect highlights how the catalyst's structure can control the final product distribution. researchgate.net

Here is a table summarizing the oxidation products of butyl methyl thioether isomers with TS-1 catalyst:

| Thioether Isomer | Dominant Oxidation Product with TS-1 |

| n-Butyl methyl thioether | Sulfone |

| iso-Butyl methyl thioether | Sulfone |

| sec-Butyl methyl thioether | Sulfone |

| tert-Butyl methyl thioether | Sulfoxide |

This table is based on findings from studies on shape-selective oxidation using TS-1 zeolite catalysts. researchgate.netrsc.orgpsu.edu

Carbon-Sulfur Bond Activation and Cleavage

The activation and subsequent cleavage of the carbon-sulfur (C-S) bond in thioethers is a challenging but important transformation in organic synthesis. rsc.orgresearchgate.net It provides a pathway to construct new carbon-carbon and carbon-heteroatom bonds. dicp.ac.cn

Recent advancements have led to methods for the selective cleavage of C(sp3)–S bonds in the presence of other, typically more reactive, C(sp2)–S bonds. rsc.orgresearchgate.net This site-selectivity is a significant achievement, as traditional methods often struggled to differentiate between various types of C-S bonds. rsc.orgresearchgate.net

An electrochemical, radical-mediated strategy has been developed that can selectively cleave C(sp3)–S bonds in unsymmetrical dialkyl thioethers. rsc.orgresearchgate.net In the case of sec-butyl methyl thioether, this method allows for the precise cleavage of one of the two different C(sp3)–S bonds. researchgate.net Specifically, in dialkyl thioethers, the cleavage of a C(secondary)–S bond is favored over a C(tertiary)–S bond. rsc.orgresearchgate.net This contrasts with transition-metal-catalyzed reactions, which often show different selectivity. rsc.org

The order of selectivity for C-S bond cleavage using certain electrophilic halogenation reagents has been established as: furfuryl C(sp3)–S > benzyl (B1604629) C(sp3)–S > alkyl C(sp3)–S > C(sp2)–S bond. acs.org

The mechanism of C(sp3)–S bond cleavage often involves radical intermediates. rsc.orgresearchgate.net In the electrochemical method, the process is initiated by a one-electron oxidation of the thioether to form a transient radical cation. rsc.org This sulfur-centered radical cation can then couple with another radical species. rsc.org This activation ultimately leads to the heterolytic cleavage of the C(sp3)–S bond. rsc.org

The involvement of sulfur radical species is crucial for controlling the site-selectivity of the bond cleavage. rsc.orgresearchgate.net This radical-mediated pathway offers a mild, catalyst- and oxidant-free alternative to traditional transition-metal-catalyzed methods, which often require harsh reaction conditions. rsc.orgresearchgate.net

Photochemical methods can also induce homolytic cleavage of the C-S bond in alkyl sulfides, generating alkyl and thiyl radicals. researchgate.net The subsequent reactions of these radicals, such as hydrogen abstraction, disproportionation, or coupling, determine the final products. researchgate.net In some cases, the initially formed radical can undergo a secondary electron transfer to form a cation. researchgate.net

Thermal and Pyrolytic Decomposition Mechanisms of Alkyl Sulfides

The thermal and pyrolytic decomposition of alkyl sulfides, including this compound, can proceed through several mechanisms, largely dictated by the structure of the alkyl groups and the reaction conditions. The weakness of the carbon-sulfur bond is a key factor driving these transformations. mit.edu

Two primary pathways are generally considered for the pyrolysis of alkyl sulfides:

Concerted Unimolecular Elimination: For alkyl sulfides with a β-hydrogen, a common mechanism is a concerted, unimolecular elimination reaction that proceeds through a four-centered transition state. mit.edu In the case of this compound, this would involve the transfer of a hydrogen atom from the sec-butyl group to the sulfur atom, with simultaneous cleavage of the C-S and C-H bonds, to form butene and methanethiol (B179389). Computational studies on the pyrolysis of sec-butyl bromide show it decomposes via a similar four-membered cyclic transition state to produce different butene isomers (1-butene, cis- and trans-2-butene). researchgate.net A similar distribution of products would be expected from this compound.

Radical Mechanism via C-S Bond Homolysis: Due to the relative weakness of the C-S bond, homolytic cleavage to form a sec-butyl radical and a methylthiyl radical (•SCH₃) is a significant pathway, especially at higher temperatures. mit.edu This initiation step is much more facile than the C-C or C-O bond scission in analogous hydrocarbons or ethers. mit.edu The resulting radicals can then participate in a complex series of propagation and termination steps, leading to a variety of products, including alkanes and alkenes from the radical fragments. Studies on the pyrolysis of di-tert-butyl sulfide confirmed that homolytic C-S bond scission accounts for a significant portion of the decomposition, leading to products like isobutane (B21531) and isobutene. mit.edu

The presence of radical inhibitors can suppress the radical pathway, favoring the concerted mechanism. The specific products observed depend heavily on which mechanism dominates under the pyrolysis conditions. mit.edu

Table 2: Potential Pyrolysis Products of this compound

| Pyrolysis Mechanism | Primary Products |

| Concerted Elimination | 1-Butene, cis-2-Butene, trans-2-Butene, Methanethiol. researchgate.net |

| Radical Homolysis | sec-Butyl radical, Methylthiyl radical, leading to Butane, Butenes, Dimethyl disulfide, etc. mit.edu |

Advanced Analytical and Spectroscopic Characterization of Sec Butyl Methyl Sulfide

Chromatographic Methodologies for Separation and Quantification

Chromatography is a cornerstone for the analysis of volatile sulfur compounds like sec-butyl methyl sulfide (B99878). The choice of technique is often dictated by the sample matrix, the required sensitivity, and the analytical objective, whether it be qualitative identification or precise quantification.

Gas chromatography is the premier technique for the analysis of volatile and semi-volatile compounds such as sec-butyl methyl sulfide. Its high separation efficiency makes it ideal for resolving individual sulfur compounds from complex mixtures.

Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used technique for the quantification of organic compounds. In this method, the sample is vaporized and separated into its components within a capillary column. As the separated compounds elute from the column, they are burned in a hydrogen-air flame, which ionizes the carbon atoms. The resulting ions are collected on an electrode, generating a current that is proportional to the amount of the compound present.

For the analysis of this compound, GC-FID provides excellent sensitivity and a wide linear range. measurlabs.com While FID is a universal detector for hydrocarbons and provides a response based on the number of carbon atoms, it can be effectively used for quantifying sulfur compounds when they are well-separated from other matrix components. gcms.cz The use of a modulator in GCxGC setups can enhance the signal, allowing for detection at low levels, which is beneficial for monitoring sulfur species with FID. chromatographyonline.com

Table 1: Typical GC-FID Parameters for Volatile Sulfur Compound Analysis

| Parameter | Value |

| Column | Polydimethylsiloxane-like stationary phase |

| Injector Temperature | 250 °C |

| Detector Temperature | 250 °C - 300 °C |

| Carrier Gas | Helium or Nitrogen |

| Flow Rate | 1-2 mL/min |

| Oven Program | Temperature ramp from 40 °C to 280 °C |

This table represents typical parameters and may require optimization based on the specific sample matrix and analytical instrument.

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. 6-napse.com This technique is invaluable for the unambiguous identification of this compound, even at trace levels. After separation in the GC column, molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for its positive identification by comparison to spectral libraries. mdpi.commdpi.com

The headspace solid-phase microextraction (HS-SPME) technique coupled with GC-MS is a common method for the analysis of volatile sulfur compounds in various samples. researchgate.netnih.gov This approach allows for the pre-concentration of analytes from the sample matrix, thereby increasing the sensitivity of the analysis. nih.gov For instance, a DVB/CAR/PDMS fiber can be used to extract VSCs, which are then thermally desorbed into the GC-MS system. mdpi.comnih.gov

Table 2: Key Mass Spectral Fragments for Dialkyl Sulfides

| Compound Type | Characteristic m/z Ratios |

| Alkyl Sulfides | Molecular ion (M+), fragments from C-S and C-C bond cleavage |

| This compound | M+ at m/z 104, characteristic fragments at m/z 89, 75, 61, 47 |

The fragmentation pattern is crucial for structural elucidation and confirmation of the compound's identity.

Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful technique that provides significantly enhanced resolution and peak capacity compared to conventional one-dimensional GC. sepsolve.comchromatographyonline.com This is particularly advantageous for the analysis of complex samples containing numerous volatile sulfur compounds. nih.govresearchgate.netsemanticscholar.org In GC×GC, two columns with different stationary phases are connected in series via a modulator. sepsolve.com This setup allows for a comprehensive separation of the sample in two dimensions, typically based on volatility in the first dimension and polarity in the second. sepsolve.com

The increased separation power of GC×GC can reveal minor components that would otherwise be co-eluted and hidden under larger peaks in a one-dimensional chromatogram. gcms.czsepsolve.com When coupled with a sulfur-selective detector like a sulfur chemiluminescence detector (SCD), GC×GC becomes an exceptionally powerful tool for the speciation and quantification of sulfur compounds, including this compound, in complex matrices like petroleum products. oup.comoup.comnih.govresearchgate.net The structured elution of compound classes in the 2D chromatogram also aids in their identification. gcms.czsepsolve.com

Table 3: Advantages of GC×GC for Sulfide Analysis

| Feature | Benefit |

| Increased Peak Capacity | Enhanced separation of complex mixtures and detection of trace components. gcms.czsepsolve.com |

| Structured Chromatograms | Easier identification of compound classes based on their elution patterns. sepsolve.com |

| Improved Sensitivity | More effective removal of background signals and signal enhancement from modulation. chromatographyonline.comsepsolve.com |

| Simultaneous Analysis | Monitoring of multiple compound classes in a single run. sepsolve.com |

While gas chromatography is the predominant technique for volatile sulfur compounds, high-performance liquid chromatography (HPLC) can also be employed, particularly for less volatile or thermally labile sulfur compounds. For small, volatile molecules like this compound, HPLC analysis can be challenging due to their limited retention on conventional reversed-phase columns.

However, derivatization techniques can be used to enhance the detectability and chromatographic retention of sulfides by HPLC. For instance, non-chromophoric sulfides can be reacted with specific reagents to produce derivatives that absorb UV-visible light or fluoresce, allowing for their detection. google.com Reverse-phase HPLC on a C18 column can then be used to separate these derivatives. google.com Coupling HPLC with mass spectrometry (HPLC-MS) provides the added advantage of molecular weight information and structural confirmation of the analytes.

The choice of the gas chromatography column is critical for achieving optimal separation of dialkyl sulfides. The development of specialized columns with stationary phases designed to have high selectivity and inertness towards sulfur compounds is an active area of research.

For the analysis of reactive volatile sulfurs like mercaptans and sulfides, it is crucial to use columns that minimize analyte absorption, which can lead to poor peak shapes and low responses. googleapis.com Columns with highly retentive and inert stationary phases are designed to provide consistent and reliable detection of sulfur compounds at low concentrations. googleapis.com These columns aim to achieve excellent separation between the sulfur analytes and the sample matrix to avoid quenching effects in sulfur-selective detectors. googleapis.com Porous layer open tubular (PLOT) columns are often used for the analysis of gases and high vapor pressure solutes, offering unique selectivity compared to wall-coated open tubular (WCOT) columns. googleapis.com The development of PLOT columns with integrated particle traps helps to prevent stationary phase particle shedding, which can interfere with detection and instrument performance. googleapis.com

Gas Chromatography (GC) Techniques

Advanced Spectroscopic Techniques for Structural Elucidation

The precise structural confirmation and quantification of this compound rely on a suite of advanced analytical techniques. These methods provide detailed information on molecular mass, functional groups, and elemental composition, and enable detection at trace levels.

Mass Spectrometry for Molecular Identification and Isotopic Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental formula of a compound. For this compound (C₅H₁₂S), the monoisotopic mass is 104.06597156 Da. optica.orgguidechem.compressbooks.pub In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would appear at an m/z (mass-to-charge ratio) of 104. This peak confirms the molecular weight of the compound.

The fragmentation pattern in the mass spectrum provides further structural evidence. The most abundant peak, or base peak, for this compound is observed at an m/z of 75. researchgate.net This fragment likely corresponds to the loss of an ethyl group (C₂H₅•) from the molecular ion.

Isotopic analysis is crucial for confirming the presence of sulfur. Sulfur has several naturally occurring isotopes, primarily ³²S (94.99%), ³³S (0.75%), and ³⁴S (4.25%). The presence of these isotopes gives rise to characteristic isotopic peaks in the mass spectrum. Specifically, the (M+1)⁺ peak will be slightly larger than predicted by the presence of ¹³C alone, and a distinct (M+2)⁺ peak at m/z 106 will be observed with an abundance of approximately 4.25% relative to the molecular ion peak, which is a definitive indicator for the presence of a single sulfur atom in the molecule.

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₁₂S |

| Monoisotopic Mass | 104.06597156 Da |

| Molecular Ion (M⁺) Peak | m/z 104 |

| Base Peak (Top Peak) | m/z 75 |

| Key Isotopic Peak (M+2)⁺ | ~4.25% abundance relative to M⁺ |

Fourier Transform Infrared (FT-IR) Spectroscopy Applications

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. libretexts.orgresearchgate.net The FT-IR spectrum provides a unique "molecular fingerprint" by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.orgcdnsciencepub.com

For this compound, the FT-IR spectrum is characterized by absorptions corresponding to its alkyl and sulfide moieties. The C-H bonds of the methyl and sec-butyl groups exhibit strong stretching vibrations in the 2850–2960 cm⁻¹ region. pressbooks.pubnih.gov Additionally, characteristic C-H bending vibrations for these alkyl groups are expected in the 1300-1500 cm⁻¹ range. The C-S stretching vibration for an alkyl sulfide (thioether) typically appears as a weak to medium absorption in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. The precise position and intensity of these bands contribute to the unique spectral signature of the molecule.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (sp³) | 2850 - 2960 | Strong |

| C-H Bend | Alkyl | 1300 - 1500 | Medium |

| C-S Stretch | Alkyl Sulfide | 600 - 800 | Weak-Medium |

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS)

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) is an advanced analytical technique for real-time, quantitative analysis of volatile organic compounds (VOCs) in air, breath, or the headspace of samples. ias.ac.inlibretexts.org This method utilizes soft chemical ionization, where precursor ions (typically H₃O⁺, NO⁺, and O₂⁺) react with trace gas molecules in a controlled manner. ias.ac.in

The key advantage of SIFT-MS is its ability to quantify compounds directly and instantly, often down to parts-per-billion (ppb) or even parts-per-trillion (pptv) levels, without the need for sample preparation or preconcentration. libretexts.orgvscht.cz The soft ionization process minimizes the fragmentation of the parent molecule, simplifying the resulting mass spectra and facilitating the analysis of complex mixtures. ias.ac.in For a volatile compound like this compound, SIFT-MS offers a rapid and highly sensitive method for monitoring its presence in various gaseous matrices.

Sulfur Chemiluminescence Detection (SCD)

Sulfur Chemiluminescence Detection (SCD) is a highly specific and sensitive detection method used in conjunction with gas chromatography (GC) for the analysis of sulfur-containing compounds. guidechem.com The technique provides a linear and equimolar response to sulfur compounds, meaning the detector's response is directly proportional to the mass of sulfur entering it, regardless of the compound's structure. guidechem.com

The mechanism involves the high-temperature combustion of compounds eluting from the GC column, which converts any sulfur species into sulfur monoxide (SO). This SO radical is then reacted with ozone (O₃) in a reaction chamber, producing light (chemiluminescence) as the excited sulfur dioxide (SO₂*) returns to its ground state. This emitted light is measured by a photomultiplier tube. Due to its exceptional selectivity against hydrocarbons and high sensitivity, GC-SCD is an ideal method for the trace analysis of this compound in complex matrices such as petroleum products, natural gas, and environmental samples.

Sample Preparation and Preconcentration Methodologies for Trace Analysis (e.g., Homogeneous Liquid-Liquid Microextraction)

For the analysis of trace levels of this compound in aqueous samples, sample preparation and preconcentration are often necessary to enhance detection sensitivity. Homogeneous Liquid-Liquid Microextraction (HLLME) is one such effective technique.

HLLME is a miniaturized sample preparation method based on the formation of a cloudy solution. In a typical HLLME procedure, a small amount of a water-miscible extraction solvent is mixed with the aqueous sample containing the analyte. A phase separation is then induced, often by adding a salt or changing the pH, which causes the extraction solvent to form fine droplets throughout the aqueous phase. This high surface area facilitates the rapid transfer of the analyte (this compound) from the aqueous sample into the organic micro-droplets. Subsequent centrifugation separates the small volume of the analyte-rich organic phase, which can then be directly injected into an analytical instrument like a GC-MS or GC-SCD. This process allows for a high preconcentration factor, significantly lowering the detection limits for the target compound.

Computational and Theoretical Investigations of Sec Butyl Methyl Sulfide

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, making it ideal for studying the properties of organosulfur compounds. acs.orgunipd.it Calculations can predict molecular geometries, reaction energetics, and spectroscopic properties with a high degree of accuracy. acs.org

The structure of sec-butyl methyl sulfide (B99878) allows for several conformational isomers due to rotation around its single bonds. The sec-butyl group itself has distinct rotational conformations, primarily the anti and gauche forms, which describe the relative positions of the methyl groups. wwnorton.comtestbook.com The anti conformation, where the two terminal methyl groups are furthest apart, is generally lower in energy than the gauche conformation. wwnorton.com

Furthermore, the orientation of the methyl group attached to the sulfur atom relative to the sec-butyl chain introduces additional conformational possibilities. The study of related molecules, such as substituted thiane (B73995) S-oxides, demonstrates that stereoelectronic effects, like hyperconjugation, can influence the stability of different conformers. tandfonline.com Theoretical calculations are essential to determine the relative energies of these various conformations and identify the most stable, lowest-energy structures.

The interaction of thioethers with metal surfaces is a significant area of research, with applications in self-assembled monolayers and nanoscale devices. DFT calculations have been instrumental in elucidating the adsorption mechanisms of similar thioethers on surfaces like gold (Au(111)) and copper (Cu(111)). aip.orgresearchgate.net

Studies on analogues such as butyl methyl sulfide and butyl sec-butyl sulfide show that adsorption occurs through a dative bond between the sulfur atom and a metal atom on the surface. acs.orgnesacs.org Specifically, one of the sulfur's non-bonding lone pairs interacts with the surface, causing the alkyl chains to lie nearly parallel to it. acs.orgaps.org

DFT calculations can determine the most stable adsorption configuration and its corresponding adsorption energy. For instance, calculations for butyl sec-butyl sulfide on Au(111) identified the minimum energy adsorption configuration. aip.org The replacement of a sulfur atom in a related diaryl sulfide with a sulfoxide (B87167) (SO) group was found to increase the adsorption energy by 24 kcal/mol, demonstrating the sensitivity of this parameter to molecular structure. mdpi.com The adsorption performance of various metal-modified zeolites for methyl sulfide has also been ranked, with Ag/13X showing the highest capacity. sci-hub.se

Table 1: Adsorption Characteristics of Related Sulfides on Surfaces

| Molecule/System | Surface/Substrate | Key Findings from Computational Studies | Reference |

|---|---|---|---|

| Butyl sec-butyl sulfide | Au(111) | DFT used to determine the minimum energy adsorption configuration and simulate STM images. | aip.org |

| Butyl methyl sulfide | Au(111) | DFT calculations predict binding through a sulfur lone pair with alkyl tails nearly parallel to the surface. | acs.orgaps.org |

| Diaryl Sulfides | Iron (Fe) | DFT and MC simulations show adsorption is controlled by molecular shape and atomic charges. | mdpi.com |

| Methyl Sulfide | Metal-modified 13X Zeolite | Adsorption capacity on Ag/13X was 1.6 times higher than on unmodified 13X zeolite. | sci-hub.se |

Sec-butyl methyl sulfide is an intrinsically chiral molecule due to the stereocenter at the second carbon of the butyl group. When such an asymmetric thioether adsorbs onto a surface, the sulfur atom, by binding through one of its two prochiral lone pairs, becomes a new stereocenter. acs.orgaps.org This results in the formation of multiple diastereomers on the surface.

For the related molecule butyl sec-butyl sulfide, which also has a chiral sec-butyl group, four distinct stereoisomers can exist upon adsorption on Au(111). aip.org These arise from the combination of the chirality at the sulfur binding site (designated R or S) and the inherent chirality of the sec-butyl group (designated R' or S'), leading to RR', RS', SR', and SS' configurations. aip.org

DFT calculations are crucial for determining the relative stability of these different surface-bound stereoisomers. aip.org Furthermore, theoretical simulations of Scanning Tunneling Microscopy (STM) images based on the DFT-calculated geometries allow for the direct identification and differentiation of these various conformers in experimental observations. aip.orgresearchgate.net

Automated Reaction Mechanism Generation for Organosulfur Systems (e.g., Reaction Mechanism Generator, RMG)

Understanding the complex reaction networks of organosulfur compounds, such as during pyrolysis or oxidation, is a formidable task. Automated reaction mechanism generation software, like the Reaction Mechanism Generator (RMG), has become a powerful tool for constructing detailed kinetic models for these systems. mit.eduresearchgate.netmit.edu

RMG automatically explores the vast number of potential elementary reactions that can occur in a chemical system. mit.eduresearchgate.net It systematically identifies reactants, intermediates, and products and proposes relevant reaction pathways, including unimolecular decompositions, hydrogen abstractions, and radical additions. mit.edursc.org The software uses a database of known thermochemical and kinetic parameters, often derived from high-level quantum chemistry calculations (e.g., CBS-QB3, CCSD(T)), to estimate the properties and reaction rates for the proposed steps. mit.edusciencepublishinggroup.comresearchgate.net

This approach has been successfully applied to model the thermal decomposition of related organosulfur compounds, including diethyl sulfide, ethyl methyl sulfide, and di-tert-butyl sulfide. mit.edursc.orgresearchgate.net For di-tert-butyl sulfide, RMG was used to build a detailed mechanism that elucidated the critical free-radical pathways and explained the observed product distributions, both with and without a radical inhibitor. mit.edu A similar workflow would be applied to this compound to predict its decomposition products and understand its reaction kinetics under various conditions.

Table 2: Example of Calculated Rate Constants for Unimolecular Decomposition of a Related Sulfide

| Reaction | A [s⁻¹] | n [unitless] | Eₐ [kJ/mol] | k (at 653 K) [s⁻¹] |

|---|---|---|---|---|

| Di-tert-butyl disulfide → Isobutene + tert-Butyl perthiol | 13.77 | 0.89 | 239.4 | 1.4 × 10⁻³ |

| Di-tert-butyl sulfide → Isobutene + tert-Butyl thiol | 13.66 | 0.39 | 233.8 | 1.2 × 10⁻⁴ |

Data adapted from calculations for di-tert-butyl disulfide and di-tert-butyl sulfide using CCSD(T)-F12/cc-pVDZ-F12. This illustrates the type of kinetic data generated in automated mechanism studies. mit.edu

Theoretical Frameworks for Chiral Recognition at Surfaces

The enantioselective interaction of chiral molecules with surfaces is a phenomenon of significant interest in fields ranging from materials science to the origins of life. The ability of a surface to preferentially bind one enantiomer over its mirror image is known as chiral recognition. This process is governed by subtle differences in the interaction energies between the chiral molecule and the surface. Theoretical frameworks, supported by computational investigations, provide a fundamental understanding of the mechanisms driving this selectivity. For a molecule like this compound, which possesses a chiral center at the secondary butyl group, its interaction with a surface can lead to the formation of diastereomeric surface-adsorbate complexes with distinct energetic stabilities.

The primary theoretical model underpinning chiral recognition is the three-point interaction model . This model posits that for a chiral selector (in this case, the surface) to differentiate between two enantiomers, there must be at least three distinct points of interaction between the selector and the analyte. These interactions can be attractive or repulsive. If only one or two points of interaction exist, the enantiomers can be superimposed onto the selector's binding sites, and no discrimination will occur. However, with three or more non-collinear interaction points, one enantiomer will fit the binding sites more favorably than the other, leading to a difference in binding energy and thus, chiral recognition. torvergata.itrsc.org

In the context of surface science, these interaction points can be specific atoms or functional groups on the molecule interacting with particular sites on the surface, such as terraces, steps, or kinks. aps.orgresearchgate.net For this compound, the sulfur atom and the alkyl groups (methyl and sec-butyl) serve as potential interaction points with a surface.

A notable study closely related to this compound investigated the chiral recognition of butyl methyl sulfide on a gold (Au) surface. acs.org This research combined experimental observations with theoretical calculations to understand the surface bonding and dynamics. The findings from this and similar studies on alkyl sulfides provide a strong basis for understanding the behavior of this compound.

Detailed Research Findings

Computational studies on the adsorption of asymmetric dialkyl sulfides, such as butyl methyl sulfide, on metal surfaces like gold have revealed key aspects of their chiral behavior upon adsorption. acs.org

Formation of Surface-Bound Enantiomers: When a prochiral molecule like butyl methyl sulfide adsorbs on a surface, it can become chiral. The binding to the surface occurs through a lone pair of electrons on the sulfur atom. This interaction, combined with the arrangement of the two different alkyl groups (butyl and methyl), creates a stereogenic center at the sulfur atom, leading to the formation of two surface-bound enantiomers (R and S). acs.org The alkyl chains tend to lie nearly parallel to the surface. acs.org

Energetics of Adsorption: DFT calculations are employed to determine the adsorption energies of the different enantiomers on the surface. The difference in adsorption energy between the two diastereomeric complexes (e.g., (R)-sec-butyl methyl sulfide on a surface versus (S)-sec-butyl methyl sulfide on the same surface) is a direct measure of the enantioselectivity of the surface. Even small energy differences can lead to significant enrichment of one enantiomer under equilibrium conditions.

Role of the Surface: The structure of the surface itself plays a critical role. Chiral surfaces, which lack mirror symmetry, can exhibit inherent enantioselectivity. aps.orgresearchgate.net However, even achiral surfaces can induce chirality in an adsorbed molecule. The specific binding sites on the surface (e.g., terrace, step, kink) influence the geometry and energy of the adsorbed state.

The following table summarizes hypothetical DFT-calculated interaction energies for the enantiomers of this compound on a gold surface, illustrating the principles of chiral recognition. The values are representative and based on findings for similar alkyl sulfides. acs.org

| Adsorbate Enantiomer | Surface Site | Adsorption Energy (eV) | Key Interactions |

| (R)-sec-Butyl Methyl Sulfide | Au(111) Terrace | -1.25 | S-Au bond, van der Waals with alkyls |

| (S)-sec-Butyl Methyl Sulfide | Au(111) Terrace | -1.22 | S-Au bond, van der Waals with alkyls, minor steric hindrance |

| (R)-sec-Butyl Methyl Sulfide | Au(111) Step Edge | -1.45 | Stronger S-Au bond, increased van der Waals contact |

| (S)-sec-Butyl Methyl Sulfide | Au(111) Step Edge | -1.38 | Stronger S-Au bond, more significant steric hindrance |

The data in the table illustrates that the (R)-enantiomer binds more strongly (has a more negative adsorption energy) than the (S)-enantiomer, particularly at the more reactive step edge sites. This difference in binding energy, ΔE_ads, is the basis for chiral discrimination.

Theoretical frameworks for the chiral recognition of this compound at surfaces are grounded in the three-point interaction model and are quantitatively explored through computational methods like DFT. These studies reveal that the adsorption of this compound on a surface can lead to the formation of surface-bound enantiomers with distinct adsorption energies. The magnitude of this energy difference, influenced by the specific interactions between the molecule's functional groups and the surface's atomic landscape, dictates the degree of enantioselectivity.

Surface Science and Supramolecular Assembly of Sec Butyl Methyl Sulfide Analogs

Adsorption Mechanisms of Thioethers on Solid Substrates (e.g., Au(111), Cu(111))

The adsorption of thioethers onto noble metal surfaces like gold (Au(111)) and copper (Cu(111)) is primarily governed by a dative bond between one of the two lone pairs of electrons on the sulfur atom and the metal substrate. aip.orgtufts.eduuh.edu This interaction is strong enough to influence the underlying surface, for instance, by disrupting the native (22 × √3) "herringbone" reconstruction of the Au(111) surface, yet it is typically not strong enough to cause the formation of etch pits, a common defect in thiol-based SAMs. tufts.edu

Upon adsorption, thioether molecules generally align with their alkyl chains lying parallel or nearly parallel to the surface. tufts.eduuh.edu This orientation is in contrast to typical alkanethiolate SAMs where the alkyl chains are oriented upright. aip.orgaip.org This parallel arrangement allows for significant van der Waals interactions between adjacent molecules and with the surface, which play a crucial role in the formation of ordered structures. aip.org Studies have shown that thioethers can exhibit preferential binding to specific regions of the reconstructed Au(111) surface, initially adsorbing in the face-centered cubic (fcc) regions, followed by the hexagonal close-packed (hcp) regions, and finally on the soliton walls of the herringbone structure. tufts.edu

Self-Assembly Behavior of Thioethers in Monolayers

The structure of the alkyl groups attached to the sulfur atom significantly dictates the self-assembly behavior of thioethers into two-dimensional monolayers. Intermolecular van der Waals forces, in conjunction with molecule-surface interactions, drive the formation of distinct, ordered arrays. tufts.eduaip.org

Molecular structure, particularly alkyl branching and the presence of chiral centers, has a profound impact on the ability of thioethers to form highly ordered arrays on surfaces. nih.govresearchgate.net A comparative study of four related thioether isomers on Au(111) using scanning tunneling microscopy (STM) revealed significant differences in their self-assembly. nih.govaip.org While isomers like n-butyl methyl sulfide (B99878) (BMS) and tert-butyl methyl sulfide (TBMS) were found to form highly ordered, large-scale domains, the racemic mixture of butyl sec-butyl sulfide (BSBS) did not. nih.govaip.orgresearchgate.net

The introduction of branching in the alkyl chain can alter intermolecular van der Waals interactions, which are critical for ordering. aip.org However, the combination of branching and intrinsic chirality in BSBS appears to be the critical factor that inhibits the formation of well-ordered monolayers. nih.govresearchgate.net While BMS is achiral in the gas phase, it becomes chiral upon adsorption to the surface, a phenomenon that leads to the formation of extensive homochiral domains. aip.orguh.edu In contrast, the inherent chirality of the sec-butyl group in BSBS, combined with the chirality induced by surface binding, creates a more complex system that resists simple ordering. nih.govaip.org

Table 1: Comparison of Thioether Isomer Assembly on Au(111)

| Thioether | Abbreviation | Structure | Chirality (Gas Phase) | Observed Assembly on Au(111) | Reference |

| n-Butyl Methyl Sulfide | BMS | CH₃-S-(CH₂)₃-CH₃ | Achiral | Forms highly ordered homochiral arrays. | nih.govaip.org |

| tert-Butyl Methyl Sulfide | TBMS | CH₃-S-C(CH₃)₃ | Achiral | Forms highly ordered arrays. | nih.govaip.org |

| Dibutyl Sulfide | DBS | (CH₃(CH₂)₃)₂-S | Achiral | Forms well-ordered domains. | aip.orgaip.org |

| sec-Butyl Methyl Sulfide | BSBS | CH₃-S-CH(CH₃)CH₂CH₃ | Chiral | Does not form highly ordered arrays in racemic mixtures. | nih.govaip.orgresearchgate.net |

When asymmetric thioethers that are achiral in the gas phase, such as butyl methyl sulfide (BMS), adsorb on a symmetric surface like Au(111), they become chiral. tufts.eduuh.edu This occurs because the sulfur atom, now bonded to the surface, has four different effective substituents (the two alkyl chains, the gold surface, and the electron lone pair), creating a stereocenter. researchgate.netuh.edu This surface-induced chirality leads to enantiospecific interactions between molecules, driving the self-assembly process to form large, enantiopure (homochiral) domains. aip.orgtufts.edu

The case of butyl sec-butyl sulfide (BSBS) is more complex. BSBS is intrinsically chiral due to the sec-butyl group, and it also exhibits chirality upon surface adsorption via its prochiral sulfur lone pairs. aip.orgaip.org A racemic mixture of BSBS on Au(111) can therefore exist in four distinct stereoisomeric configurations on the surface: (R,R'), (R,S'), (S,R'), and (S,S'), where the first letter denotes the chirality at the sulfur binding site and the second denotes the chirality of the sec-butyl group. aip.orgaip.org It is postulated that the weak enantiospecific intermolecular interactions between these different stereoisomers lead to the formation of multiple, energetically similar but structurally distinct assemblies. nih.govresearchgate.net This energetic landscape frustrates the system's ability to settle into a single, long-range ordered structure, resulting in the disordered monolayers observed experimentally. nih.govresearchgate.net

Scanning Tunneling Microscopy (STM) for Probing Surface Structures and Dynamics

Scanning Tunneling Microscopy (STM) is an indispensable tool for investigating the surface science of thioethers at the single-molecule level. nih.govnih.gov It allows for the direct visualization of individual adsorbed molecules, their orientation, their packing in self-assembled structures, and their dynamic behavior. nih.gov In STM images, individual thioether molecules typically appear as bright protrusions. aip.org

The shape of these protrusions in high-resolution STM images can reveal the molecule's identity and even its chirality. For instance, adsorbed BMS molecules appear as asymmetric "V-shaped" features, where the shorter arm corresponds to the methyl group, allowing for the direct identification of the surface-bound enantiomer. aip.orguh.edu For BSBS, STM imaging has successfully resolved the different adsorbed monomer forms, which correspond to the four possible stereoisomers (RR′, RS′, SR′, and SS′). aip.orgaip.org

Furthermore, STM is used to study the dynamics of these molecules, most notably their rotation around the sulfur-metal bond. nih.govnih.gov By acquiring time-lapsed images, the rotation of individual thioether molecules can be monitored. When rotating rapidly, a single molecule can appear as a "pinwheel" or a hexagonal shape in the STM image. researchgate.netnih.gov This capability has been crucial for quantifying the energetic barriers to rotation and understanding the mechanics of motion at the nanoscale. nih.govacs.org

Engineering Molecular Motors and Nanoscale Functionalization through Thioether Adsorption

The demonstrated ability of thioethers to act as surface-bound molecular rotors has opened pathways toward engineering functional nanoscale machinery. nih.gov The rotation of thioether molecules around their sulfur-metal anchor can be induced thermally or by the inelastic tunneling of electrons from an STM tip. nih.govacs.org This latter mechanism provides a means to power and control molecular motion electrically.

A landmark achievement in this area was the demonstration of the first single-molecule electric motor. nih.gov In this work, a butyl methyl sulfide molecule adsorbed on a copper surface was shown to rotate directionally when energized by an STM tip. nih.gov The direction and rate of rotation were found to depend on the chirality of both the adsorbed molecule and the STM tip, highlighting the critical role of symmetry in designing atomic-scale electrical devices. nih.gov

This control over molecular motion allows for the functionalization of surfaces at the nanoscale. aip.org By arranging thioethers into specific patterns, it is possible to create chirally templated surfaces. tufts.eduuh.edu Such surfaces could have applications in enantioselective separations or as platforms for asymmetric catalysis, where the defined chiral environment of the surface could direct the outcome of a chemical reaction. nih.govaip.org

Advanced Research Applications and Methodological Developments

Application in Nanoscale Engineering

The precise control over matter at the molecular level is a cornerstone of nanoscale engineering. Chiral thioethers, exemplified by sec-Butyl Methyl sulfide (B99878), offer unique properties for the design of molecular machinery and the functionalization of surfaces.

Molecular motors are molecules designed to produce unidirectional motion, converting chemical or light energy into mechanical work. The chirality inherent in their structure is crucial for controlling the direction of rotation. nih.gov In synthetic molecular motors, a stereocenter dictates the motor's rotational direction. nih.gov The presence of a chiral center, such as the one in sec-Butyl Methyl sulfide, can introduce the necessary structural asymmetry to bias the rotational motion in one direction. chemrxiv.orgchemrxiv.org

The operational mechanism often involves the molecule switching between different chemical states, which generates a directional bias. chemrxiv.org The sulfur atom in a thioether can act as a pivot point, bonding to a metal surface to anchor the motor molecule. nih.gov Research has demonstrated that for surface-adsorbed motors, the direction of rotation is characteristic for each individual molecule and is dependent on its specific chirality. nih.gov While direct use of this compound in a published motor design is not specified, its fundamental structure as a chiral thioether makes it a relevant model for the types of components that can be integrated into these complex nanoscale machines.

The functionalization of surfaces with chiral molecules is critical for developing enantioselective sensors, catalysts, and separation materials. Thiol-based chemistries have long been a dominant method for modifying noble-metal surfaces. digitellinc.com Thioethers also play a role in this field. The sulfur atom provides a strong anchoring point to metal surfaces, enabling the creation of self-assembled monolayers.

Using chiral thioethers like this compound allows for the creation of chiral surfaces. These surfaces can be used for patterning and have applications in creating materials with specific optical or electronic properties. For instance, chiral thiol-stabilized silver nanoclusters have been synthesized that exhibit strong characteristic signatures in circular dichroism (CD) spectroscopy, a direct result of the chirality of the ligand. acs.org This indicates that the chirality of the thioether is effectively transferred to the nanomaterial. The ability to control the stereochemistry at the interface between a material and its environment is a significant area of research in nanotechnology. elsevierpure.com

Catalysis and Enantioselective Synthesis

Chiral thioethers have emerged as a versatile class of ligands in the field of asymmetric catalysis. rsc.orgrsc.org Their ability to coordinate with transition metals, combined with their inherent chirality, allows them to create a chiral environment around a metal center, guiding the stereochemical outcome of a reaction.

Enantioselective hydrogenation is a key process for producing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. Chiral thioethers are effective ligands in transition metal complexes used for these reactions. researchgate.net The sulfur atom's σ-donating and π-accepting properties influence the reactivity of the metal catalyst. researchgate.net

While a wide variety of chiral ligands are used, those containing a chiral sulfur atom or a chiral group attached to the sulfur, such as in this compound, play an important role in asymmetric catalysis. researchgate.net The specific structure of the ligand, including its steric and electronic properties, dictates the efficiency and enantioselectivity of the hydrogenation process. Different chiral biaryl ligands, for instance, show varying levels of enantioselectivity based on their dihedral angles. lookchem.com The development of catalysts based on chiral thioethers continues to be an active area of research, aiming to create highly efficient and selective systems for synthesizing chiral molecules. scilit.comnih.gov

| Catalyst System | Substrate Type | Key Feature | Reference |

|---|---|---|---|

| Metal complexes with S,S-Homo and S,X-heterodonor thioether ligands | Unsaturated compounds (e.g., alkenes, ketones) | Coordination chemistry of the thioether ligand influences catalytic activity in hydrogenation and other reactions. | researchgate.net |

| Ene-reductases (EREDs) | Pro-chiral vinyl sulfides | Enzymatic approach for the synthesis of chiral γ-thioether ketones with high enantiomeric excess (ee). | nih.gov |

| Ruthenium pincer complexes with SNS-type thioether ligands | Carbonyl compounds | Used for the hydrogenation of carbonyls and dehydrogenation of alcohols. | researchgate.net |

| Palladium complexes with chiral sulfide ligands | Allylic compounds | Applied in asymmetric allylic alkylation reactions (Tsuji-Trost reaction). | researchgate.net |

Methodological Advancements in Organosulfur Compound Analysis and Detection

The detection and quantification of volatile sulfur compounds (VSCs), including simple thioethers, are important in environmental monitoring, food science, and medical diagnostics. journalomp.org Recent advancements have focused on improving the sensitivity, specificity, and practicality of analytical methods.

Gas chromatography (GC) is considered a highly reliable and objective method for analyzing VSCs, as it separates, identifies, and measures individual compounds from a sample. breathinstitute.co.ukresearchgate.net Coupling GC with mass spectrometry (GC-MS) provides definitive identification of the compounds. nih.govnih.gov A common advanced technique is headspace solid-phase microextraction (HS-SPME), which pre-concentrates volatile analytes from a sample before injection into the GC-MS system. nih.gov This method is highly effective for analyzing VSCs at low concentrations in complex matrices like fermented beverages. nih.gov Optimization of HS-SPME parameters, such as the choice of fiber coating (e.g., DVB/CAR/PDMS), extraction time, and temperature, is crucial for achieving high sensitivity. nih.gov

Portable VSC monitors, such as the Halimeter®, are also widely used for rapid assessment, particularly in clinical settings for diagnosing halitosis. breathinstitute.co.ukresearchgate.net These devices typically use an electrochemical sensor that generates a signal when exposed to sulfur-containing gases. breathinstitute.co.uk However, they measure the total concentration of VSCs and cannot differentiate between specific compounds like hydrogen sulfide, methyl mercaptan, or dimethyl sulfide. breathinstitute.co.ukresearchgate.net Furthermore, their sensitivity varies for different sulfur compounds. researchgate.net Instruments like the OralChroma®, a portable GC, offer a more comprehensive assessment by separating the three major VSCs. journalomp.orgresearchgate.net

| Method | Principle | Capability | Reference |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds based on volatility and polarity, followed by mass-based identification. | Considered a 'gold standard'; highly specific and sensitive for identifying and quantifying individual VSCs. | researchgate.netnih.gov |

| Headspace Solid-Phase Microextraction (HS-SPME)/GC-MS | Pre-concentration of volatile analytes on a coated fiber before GC-MS analysis. | Enhances sensitivity for detecting low concentrations of VSCs in complex samples. | nih.gov |

| Portable VSC Monitors (e.g., Halimeter®) | Electrochemical sensor detects total sulfur-containing gases. | Provides a rapid, quantitative measure of total VSCs but does not identify individual compounds. | breathinstitute.co.ukresearchgate.net |

| Portable Gas Chromatography (e.g., OralChroma®) | Miniaturized GC with a semiconductor gas sensor. | Separates and quantifies key VSCs (e.g., hydrogen sulfide, methyl mercaptan, dimethyl sulfide). | journalomp.orgresearchgate.net |

Q & A

Q. What established synthetic routes are available for sec-Butyl Methyl Sulfide, and how do their yields and purities compare?

this compound can be synthesized via nucleophilic substitution reactions between methyl thiol and sec-butyl halides (e.g., sec-butyl chloride) under inert conditions. Alternative methods include thiol-ene coupling using appropriate catalysts. Yields typically range from 60–85%, with purity exceeding 98% when purified via fractional distillation or column chromatography . Researchers should optimize reaction parameters (temperature, solvent polarity) and confirm purity using GC-MS or HPLC.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Peaks for the methyl group (δ ~1.2–1.4 ppm) and sec-butyl moiety (δ ~0.8–1.5 ppm for CH₃ and CH₂ groups).

- IR Spectroscopy : C-S stretching vibrations near 600–700 cm⁻¹.

- GC-MS : Molecular ion peak at m/z 146.29 (C₈H₁₈S) . Cross-referencing with computational simulations (e.g., DFT) enhances spectral assignment accuracy.

Q. What storage conditions are recommended to maintain the stability of this compound?

Store in amber glass containers under nitrogen at 4°C to minimize oxidation. Avoid prolonged exposure to light or moisture, as sulfides are prone to hydrolysis and radical-mediated degradation. Stability should be monitored via periodic NMR or TGA analysis .

Advanced Research Questions

Q. How do steric effects in this compound influence its reactivity in organometallic reactions?

The branched sec-butyl group introduces steric hindrance, slowing nucleophilic attack at the sulfur center. Computational studies (e.g., molecular docking) reveal reduced accessibility for bulky ligands in coordination complexes. Comparative kinetic experiments with linear analogs (e.g., n-butyl derivatives) can quantify steric contributions .

Q. What computational models best predict the electronic structure of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level accurately models bond lengths and charge distribution. Comparisons with X-ray crystallography (where available) validate sulfur’s partial negative charge and the molecule’s dipole moment . Researchers should reconcile discrepancies between theoretical and experimental data by refining basis sets or solvent-effect parameters.

Q. How can enantioselective synthesis of this compound be achieved?